N-(4-methoxyphenyl)-6-methyl-2-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyrimidin-4-amine
CAS No.: 1219911-72-4
Cat. No.: VC11967043
Molecular Formula: C20H23N5O3S2
Molecular Weight: 445.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219911-72-4 |
|---|---|
| Molecular Formula | C20H23N5O3S2 |
| Molecular Weight | 445.6 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-6-methyl-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C20H23N5O3S2/c1-15-14-18(22-16-5-7-17(28-2)8-6-16)23-20(21-15)24-9-11-25(12-10-24)30(26,27)19-4-3-13-29-19/h3-8,13-14H,9-12H2,1-2H3,(H,21,22,23) |
| Standard InChI Key | WZOZXKQTCFDCPL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CS3)NC4=CC=C(C=C4)OC |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CS3)NC4=CC=C(C=C4)OC |
Introduction
Structural Overview
The chemical structure of the compound includes:
-
A pyrimidine ring substituted at the 4th position with an amino group.
-
A piperazine moiety linked to the pyrimidine at the 2nd position, further functionalized with a thiophene-2-sulfonyl group.
-
A 4-methoxyphenyl group attached to the nitrogen atom at position 1.
-
A methyl group at the 6th position of the pyrimidine ring.
Molecular Formula
The molecular formula for this compound is C18H21N5O3S2, reflecting its complex structure and functional diversity.
Synthesis
The synthesis of this compound likely involves:
-
Formation of the pyrimidine core: This step typically involves condensation reactions between appropriate precursors such as diketones and guanidine derivatives.
-
Substitution reactions: Functionalization of the pyrimidine ring with the piperazine and thiophene sulfonyl groups.
-
Introduction of the 4-methoxyphenyl group: This step may involve nucleophilic substitution or coupling reactions.
Techniques Used for Characterization
Common techniques for confirming the structure include:
-
NMR Spectroscopy (1H and 13C): To identify proton and carbon environments.
-
Mass Spectrometry (MS): For molecular weight confirmation.
-
IR Spectroscopy: To detect functional groups such as sulfonamides and methoxy groups.
Biological Significance
Pyrimidine derivatives are widely studied for their biological activities, including:
-
Antimicrobial Activity: Compounds with sulfonamide groups often exhibit antibacterial or antifungal properties due to their ability to inhibit folate synthesis in microbes.
-
Anticancer Potential: The presence of heterocyclic systems like pyrimidines and thiophenes may contribute to DNA interaction or enzyme inhibition in cancer cells.
-
CNS Activity: Piperazine derivatives are known for their role in modulating neurotransmitter systems, suggesting potential neurological applications.
Comparison with Related Compounds
| Feature | N-(4-methoxyphenyl)-6-methyl-2-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyrimidin-4-amine | Related Pyrimidine Derivatives |
|---|---|---|
| Functional Groups | Methoxy, sulfonamide, piperazine | Variable |
| Biological Activity | Antimicrobial, anticancer (potential) | Broad spectrum |
| Synthetic Complexity | Moderate to High | Varies |
Research Implications
Due to its structural features:
-
This compound is a candidate for drug discovery programs targeting enzymes or receptors associated with its functional groups.
-
It may serve as a scaffold for synthesizing analogs with enhanced activity or specificity.
Further studies, including docking simulations and in vitro assays, are essential to elucidate its full pharmacological profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume